2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride
Overview
Description
2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3OS and its molecular weight is 297.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
A study by Refaat, Khalil, and Kadry (2007) focused on the synthesis of a novel series of compounds including 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride. These compounds were evaluated for their anti-inflammatory activity against carrageenan-induced paw edema, indicating potential use in anti-inflammatory therapies (Refaat, Khalil, & Kadry, 2007).
Analgesic and Antiparkinsonian Activities
Amr, Maigali, and Abdulla (2008) conducted research on various substituted pyridine derivatives, including compounds related to this compound. Their pharmacological screening suggested good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Structural and Electronic Properties in Anticonvulsant Drugs
Georges, Vercauteren, Evrard, and Durant (1989) studied the crystal structures and electronic properties of various anticonvulsant compounds, including ones structurally related to this compound. Their findings provide insights into the structural and electronic characteristics that could influence the efficacy of these compounds as anticonvulsants (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial Activities
Research by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis and screening of compounds similar to this compound for microbial activities. Their study highlights the potential use of these compounds in combating various microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Properties
IUPAC Name |
2-piperidin-4-yl-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS.ClH/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBUUBGZHOGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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